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Compound of Interest

Compound Name: Odorine

Cat. No.: B200817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization

of Odorine, a natural product with the molecular formula C₁₈H₂₄N₂O₂. Due to the limited

availability of specific experimental data for Odorine, this document presents a detailed

framework for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Infrared (IR) spectroscopy. The guide includes generalized

experimental protocols, predicted spectroscopic data based on the known chemical structure of

Odorine, and a logical workflow for the spectroscopic analysis of natural products. This

information is intended to serve as a valuable resource for researchers involved in the isolation,

identification, and structural elucidation of natural products.

Introduction to Spectroscopic Analysis of Natural
Products
The structural elucidation of natural products is a cornerstone of drug discovery and

development. Spectroscopic techniques are indispensable tools in this process, providing

detailed information about the molecular structure, connectivity, and functional groups of a

compound. The three primary spectroscopic methods employed are:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the

carbon-hydrogen framework of a molecule, including the chemical environment, connectivity,

and stereochemistry of individual atoms.

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a

compound and can provide structural information through fragmentation analysis.

Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by

measuring the absorption of infrared radiation.

A combined application of these techniques is typically required for the unambiguous structure

determination of a novel natural product like Odorine.

Predicted Spectroscopic Data for Odorine
Based on the IUPAC name of Odorine, (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-

enoyl]pyrrolidin-2-yl]butanamide, the following functional groups are present: a secondary

amide, a pyrrolidine ring, a cinnamoyl group (phenyl ring, trans-alkene, and a carbonyl group),

and an isobutyl group. The predicted spectroscopic data for these moieties are summarized in

the tables below.

Predicted ¹H NMR Data (CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.20 - 7.50 m 5H
Aromatic protons

(Phenyl group)

~ 7.60 d 1H
Vinylic proton (β-

proton of cinnamoyl)

~ 6.50 d 1H
Vinylic proton (α-

proton of cinnamoyl)

~ 6.0 - 7.0 br s 1H Amide N-H

~ 4.50 m 1H
CH on pyrrolidine ring

(adjacent to N)

~ 3.50 m 2H
CH₂ on pyrrolidine

ring (adjacent to N)

~ 2.20 m 1H CH in isobutyl group

~ 1.80 - 2.10 m 4H
CH₂ groups on

pyrrolidine ring

~ 1.00 d 6H
Two CH₃ groups of

isobutyl

~ 0.90 t 3H CH₃ group of isobutyl

Predicted ¹³C NMR Data (CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~ 172 Carbonyl carbon (butanamide)

~ 166 Carbonyl carbon (cinnamoyl)

~ 142 Vinylic carbon (β-carbon of cinnamoyl)

~ 134 Quaternary aromatic carbon

~ 128 - 130 Aromatic CH carbons

~ 120 Vinylic carbon (α-carbon of cinnamoyl)

~ 60 CH on pyrrolidine ring (adjacent to N)

~ 46 CH₂ on pyrrolidine ring (adjacent to N)

~ 45 CH in isobutyl group

~ 25 - 30 CH₂ groups on pyrrolidine ring

~ 25 CH in isobutyl group

~ 19 CH₃ groups of isobutyl

Predicted Mass Spectrometry Data
m/z Value Interpretation

301.19 [M+H]⁺ (Calculated for C₁₈H₂₅N₂O₂⁺)

323.17 [M+Na]⁺ (Calculated for C₁₈H₂₄N₂O₂Na⁺)

131.05

Fragment ion corresponding to the cinnamoyl

cation [C₉H₇O]⁺. This is a common and often

abundant fragment for cinnamoyl derivatives

due to the stability of the acylium ion.

97.08

Fragment ion corresponding to the N-acyl

pyrrolidine moiety after cleavage of the

butanamide side chain.

71.05
Fragment ion corresponding to the butanoyl

cation [C₄H₇O]⁺.
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Predicted IR Data
Wavenumber (cm⁻¹) Intensity Assignment

~ 3300 Medium
N-H stretching vibration of the

secondary amide.[1][2]

~ 3060 Medium
Aromatic and vinylic C-H

stretching.

~ 2850 - 2960 Medium Aliphatic C-H stretching.

~ 1660 Strong

C=O stretching of the α,β-

unsaturated amide (Amide I

band).[1][3][4]

~ 1625 Strong

C=O stretching of the

secondary amide (Amide I

band).[1][3][4]

~ 1600 Medium
C=C stretching of the alkene

and aromatic ring.[2]

~ 1520 Medium

N-H bending vibration of the

secondary amide (Amide II

band).[1]

~ 1450, 1370 Medium
C-H bending vibrations of CH₂

and CH₃ groups.

~ 970 Strong
Out-of-plane C-H bending of

the trans-disubstituted alkene.

~ 760, 690 Strong

Out-of-plane C-H bending of

the monosubstituted phenyl

group.

Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for a

natural product isolate like Odorine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) for detailed

structural elucidation.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of the purified Odorine sample in approximately 0.6 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the

solubility of the compound and should not have signals that overlap with key resonances

of the analyte.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

referencing the chemical shifts (δ = 0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (for a 500 MHz spectrometer):

¹H NMR:

Pulse sequence: zg30

Number of scans: 16-64 (depending on sample concentration)

Relaxation delay (d1): 1-2 seconds

Acquisition time: ~3-4 seconds

Spectral width: ~12-16 ppm

¹³C NMR:

Pulse sequence: zgpg30 (proton-decoupled)

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
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Relaxation delay (d1): 2-5 seconds

Acquisition time: ~1-2 seconds

Spectral width: ~200-240 ppm

2D NMR (COSY, HSQC, HMBC):

Utilize standard pulse programs provided by the spectrometer software.

Optimize parameters such as the number of increments in the indirect dimension and

the number of scans per increment to achieve adequate resolution and signal-to-noise

ratio within a reasonable experiment time.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra and perform baseline correction.

Reference the spectra to the internal standard (TMS).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to

assign the structure.

Mass Spectrometry (MS)
Objective: To determine the molecular weight, and elemental composition, and to obtain

fragmentation patterns for structural confirmation.

Methodology:

Sample Preparation:

Prepare a dilute solution of the purified Odorine sample (typically 10-100 µg/mL) in a

suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should

be compatible with the chosen ionization technique.
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Instrumentation and Analysis (High-Resolution Mass Spectrometry, e.g., Q-TOF or Orbitrap):

Ionization Source: Electrospray ionization (ESI) is commonly used for natural products of

this type and can be operated in both positive and negative ion modes.

Mass Analyzer: Operate in full scan mode over a relevant m/z range (e.g., 100-1000) to

detect the molecular ion.

Accurate Mass Measurement: Calibrate the instrument to ensure high mass accuracy

(typically < 5 ppm), which allows for the determination of the elemental composition.

Tandem MS (MS/MS): Select the molecular ion (or a prominent adduct ion) as the

precursor ion and subject it to collision-induced dissociation (CID) to generate fragment

ions. Analyze the fragmentation pattern to deduce structural motifs.[5]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Odorine.

Methodology:

Sample Preparation:

Attenuated Total Reflectance (ATR): This is a common and simple method for solid or

liquid samples. Place a small amount of the purified solid Odorine directly onto the ATR

crystal.

KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr,

~100 mg) and press the mixture into a thin, transparent pellet.

Thin Film: Dissolve the sample in a volatile solvent, cast a thin film onto a salt plate (e.g.,

NaCl or KBr), and allow the solvent to evaporate.

Data Acquisition (FT-IR Spectrometer):

Record a background spectrum of the empty sample compartment (or the pure ATR

crystal/KBr pellet).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.jove.com/science-education/v/13051/mass-spectrometry-carboxylic-acid-ester-and-amide-fragmentation
https://www.benchchem.com/product/b200817?utm_src=pdf-body
https://www.benchchem.com/product/b200817?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b200817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place the sample in the instrument and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural

elucidation of a natural product like Odorine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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